Lipophilicity (cLogP) Comparison: Cyclopentanol vs. Cyclohexanol Core
The calculated partition coefficient (cLogP) for trans-2-(4-Ethylthiophenyl)cyclopentanol is 3.427, which is 0.39 log units lower than its direct structural analog, trans-2-(4-Ethylthiophenyl)cyclohexanol (cLogP = 3.817) . This quantitative difference indicates the cyclopentanol derivative is less lipophilic.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.427 |
| Comparator Or Baseline | trans-2-(4-Ethylthiophenyl)cyclohexanol: 3.817 |
| Quantified Difference | 0.39 log units lower |
| Conditions | Calculated property (software predicted), from vendor datasheet |
Why This Matters
This difference in lipophilicity directly impacts the compound's solubility, permeability, and potential for off-target binding, making it a distinct choice over the cyclohexanol analog for modulating ADME properties in drug discovery.
